6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes or ketones with thiourea or guanidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the pyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 6-Amino-5-nitro-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Uniqueness
What sets 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one apart is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity . This structural feature may enhance its interaction with lipid membranes and improve its pharmacokinetic properties .
Properties
CAS No. |
71411-75-1 |
---|---|
Molecular Formula |
C12H21N3OS |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
6-amino-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-4-5-6-7-8-9-10(13)14-12(17)15-11(9)16/h2-8H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
GQSSHZFLZUFCRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(NC(=S)NC1=O)N |
Origin of Product |
United States |
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